molecular formula C7H8ClNO2 B13660098 (5-Chloro-6-methoxypyridin-2-yl)methanol

(5-Chloro-6-methoxypyridin-2-yl)methanol

Cat. No.: B13660098
M. Wt: 173.60 g/mol
InChI Key: HXRDTOOUYFCYLO-UHFFFAOYSA-N
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Description

(5-Chloro-6-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methoxypyridin-2-yl)methanol typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-methoxypyridine with formaldehyde under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Chloro-6-methoxypyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-methoxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry .

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

(5-chloro-6-methoxypyridin-2-yl)methanol

InChI

InChI=1S/C7H8ClNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-3,10H,4H2,1H3

InChI Key

HXRDTOOUYFCYLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)CO)Cl

Origin of Product

United States

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